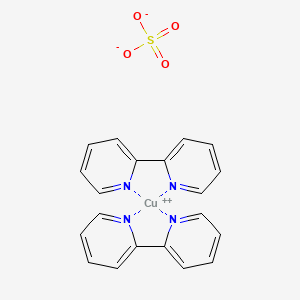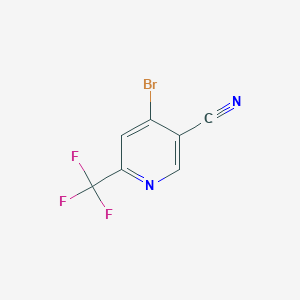
2-Bromo-3-fluoro-5-nitropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-3-fluoro-5-nitropyridine is a heterocyclic aromatic compound that contains bromine, fluorine, and nitro functional groups attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-fluoro-5-nitropyridine typically involves the halogenation and nitration of pyridine derivatives. One common method involves the reaction of 3-bromo-2-nitropyridine with a fluorinating agent such as tetrabutylammonium fluoride (Bu4NF) in dimethylformamide (DMF) at room temperature . This reaction selectively introduces a fluorine atom at the 5-position of the pyridine ring.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the scalability of the synthetic route mentioned above suggests that similar conditions could be employed for large-scale production, with appropriate optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-fluoro-5-nitropyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium thiolate or primary amines in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Cross-Coupling: Palladium catalysts with bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF).
Major Products
Nucleophilic Substitution: Substituted pyridines with various functional groups.
Reduction: 2-Bromo-3-fluoro-5-aminopyridine.
Cross-Coupling: Biaryl compounds with diverse substituents.
Scientific Research Applications
2-Bromo-3-fluoro-5-nitropyridine is used in several scientific research applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the development of bioactive compounds for medicinal chemistry.
Medicine: As a precursor for pharmaceutical agents with potential therapeutic effects.
Industry: In the production of agrochemicals and other specialty chemicals
Mechanism of Action
The mechanism of action of 2-Bromo-3-fluoro-5-nitropyridine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of electron-withdrawing groups like nitro and fluorine can influence the compound’s reactivity and binding affinity to molecular targets .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-fluoro-3-nitropyridine
- 2-Fluoro-5-nitropyridine
- 3-Bromo-2-nitropyridine
Uniqueness
2-Bromo-3-fluoro-5-nitropyridine is unique due to the specific arrangement of its substituents, which imparts distinct reactivity and properties compared to its analogs. The combination of bromine, fluorine, and nitro groups on the pyridine ring makes it a versatile intermediate for various chemical transformations .
Properties
Molecular Formula |
C5H2BrFN2O2 |
|---|---|
Molecular Weight |
220.98 g/mol |
IUPAC Name |
2-bromo-3-fluoro-5-nitropyridine |
InChI |
InChI=1S/C5H2BrFN2O2/c6-5-4(7)1-3(2-8-5)9(10)11/h1-2H |
InChI Key |
MFPHKYKHPOABQM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1F)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


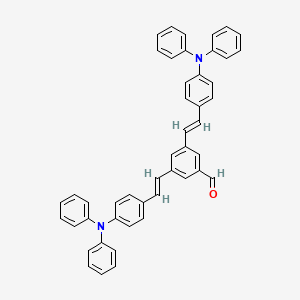
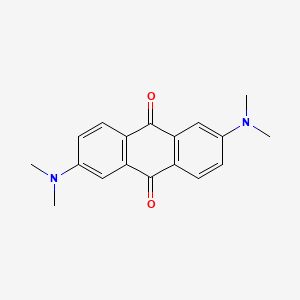

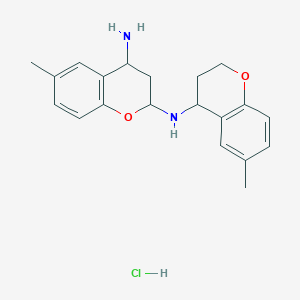
![(7S,8S,9S,10R,13R,14S,17R)-17-((R)-6-Hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol](/img/structure/B13145523.png)
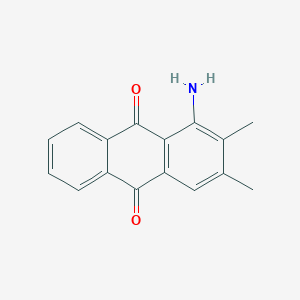
![5-[(1E)-2-(4-chlorophenyl)ethenyl]-1,3-Benzenediol](/img/structure/B13145528.png)
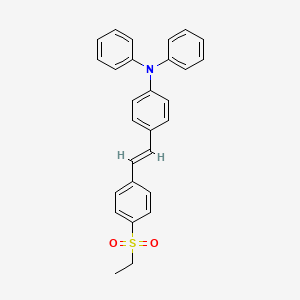
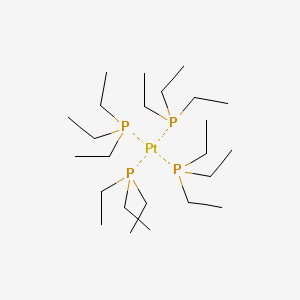
![[4,8-bis(2-ethylhexoxy)-2-trimethylstannylfuro[2,3-f][1]benzofuran-6-yl]-trimethylstannane](/img/structure/B13145546.png)
